4-(Benzyloxy)-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of nitrophenol derivatives can involve several steps, including nitration, cycloetherification, and condensation reactions. For instance, substituted 2′-amino-biphenyl-2-ols were synthesized and further functionalized into various compounds, including 4-nitro-dibenzofurans, through a double functionalization process involving nitration and cycloetherification . Similarly, 2-benzyliminiomethylene-4-nitrophenolate was obtained by the condensation of 5-nitro-2-hydroxybenzaldehyde with benzylamine . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-2-nitrophenol.
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is often characterized using X-ray crystallography and computational methods. For example, the crystal structure of 2-benzyliminiomethylene-4-nitrophenolate revealed a zwitterionic form with specific hydrogen bonding patterns . The geometry-optimization study indicated the stability of the zwitterionic form over the hypothetical neutral molecule . These techniques could be used to determine the molecular structure of 4-(Benzyloxy)-2-nitrophenol.
Chemical Reactions Analysis
Nitrophenol derivatives can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis. The synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene involved such reactions . These reactions could be relevant to the chemical behavior of 4-(Benzyloxy)-2-nitrophenol in different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives can be influenced by their molecular structure. For example, the presence of nitro groups can affect the vibrational properties, as seen in the FT-IR and Raman spectra analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . The frontier orbitals analysis indicated the stability and chemical reactivity of the compound . These properties are important for understanding the behavior of 4-(Benzyloxy)-2-nitrophenol in various environments.
Scientific Research Applications
Synthesis Applications
4-(Benzyloxy)-2-nitrophenol is involved in the synthesis of various compounds. For example, it is used in the multi-step synthesis of 4-(benzyloxy)-1H-indazole, which starts from 2-methyl-3-nitrophenol, indicating its role in the creation of complex organic molecules (Tang Yan-feng, 2012).
Glycosidation Studies
The compound has been studied in the context of glycosidation, particularly in demonstrating the neighbouring-group participation of the 2-benzyloxy group. This has implications in the field of carbohydrate chemistry, particularly in the synthesis of glycosides (Yoshikazu Takahashi & A. Vasella, 1992).
Photocatalysis Research
Research on photocatalytic activities often involves 4-(Benzyloxy)-2-nitrophenol. Studies have explored its oxidation in various conditions, contributing to our understanding of photocatalysis and environmental remediation technologies (T. B. Ogunbayo, E. Antunes, & T. Nyokong, 2011).
Environmental and Toxicological Studies
4-(Benzyloxy)-2-nitrophenol is also relevant in environmental science and toxicology. For instance, its derivatives, such as nitrophenols, are studied for their impact on methanogenic systems, contributing to our understanding of environmental pollutants and their biodegradation (Mohammad R. Haghighi Podeh, S. Bhattacharya, & M. Qu, 1995).
Photodegradation and Environmental Remediation
Studies involving 4-(Benzyloxy)-2-nitrophenol often focus on its photodegradation. Such research is vital for environmental remediation efforts, as it informs the development of methods to mitigate the impact of nitrophenolic compounds in the environment (Melissa S. Dieckmann & K. Gray, 1996).
Electrocatalysis and Sensing Applications
The compound is also investigated in the context of electrocatalysis. Studies have demonstrated its utility in the development of sensors for detecting toxic organic pollutants, showcasing its relevance in environmental monitoring and safety (Afzal Shah et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
Record name | 4-(Benzyloxy)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-nitrophenol | |
CAS RN |
96315-18-3 | |
Record name | 4-(Benzyloxy)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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